Calcium propan-2-olate
CAS No.: 15571-51-4
Cat. No.: VC21234492
Molecular Formula: C3H8CaO
Molecular Weight: 100.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15571-51-4 |
---|---|
Molecular Formula | C3H8CaO |
Molecular Weight | 100.17 g/mol |
IUPAC Name | calcium;propan-2-olate |
Standard InChI | InChI=1S/C3H8O.Ca/c1-3(2)4;/h3-4H,1-2H3; |
Standard InChI Key | QGIBZFSTNXSGAP-UHFFFAOYSA-N |
SMILES | CC(C)[O-].CC(C)[O-].[Ca+2] |
Canonical SMILES | CC(C)O.[Ca] |
Introduction
Physical and Chemical Properties
Calcium propan-2-olate exists primarily as a white to off-white powder at room temperature. Its physical and chemical properties make it an interesting compound for various applications. The following table summarizes the key physical properties of calcium propan-2-olate:
Property | Value |
---|---|
Chemical Formula | C₆H₁₄CaO₂ |
Linear Formula | Ca(OCH(CH₃)₂)₂ |
Molecular Weight | 158.25 g/mol |
Appearance | Powder |
Melting Point | Not well-defined (decomposes) |
Boiling Point | Not applicable |
Solubility | Reacts with water; soluble in some organic solvents |
CAS Number | 15571-51-4 |
EINECS Number | 239-621-9 |
PubChem CID | 13766994 |
From a structural perspective, calcium propan-2-olate features a calcium atom coordinated to two isopropoxide ligands. The coordination environment around the calcium center can be complex and depends on the state of the compound (solid, solution) and the presence of other coordinating molecules. In the solid state, calcium propan-2-olate often forms oligomeric or polymeric structures through bridging alkoxide groups, which is typical behavior for metal alkoxides with metals of high coordination number .
The reactivity of calcium propan-2-olate is largely governed by the polarized metal-oxygen bond, which renders the compound sensitive to hydrolysis and makes it reactive toward protic compounds. This reactivity pattern is essential for its applications in various chemical processes.
Synthesis Methods
Several methods have been developed for the synthesis of calcium propan-2-olate, each with its own advantages and limitations. The primary synthetic approaches include:
Direct Reaction of Calcium Metal with Isopropanol
One of the most straightforward methods involves the direct reaction of metallic calcium with isopropanol:
Ca + 2(CH₃)₂CHOH → Ca(OCH(CH₃)₂)₂ + H₂
This reaction typically requires heating and often an activation agent or catalyst to initiate the reaction due to the passivation layer that forms on calcium metal. The reaction proceeds with the evolution of hydrogen gas and must be conducted under anhydrous conditions to prevent the hydrolysis of the product.
Transformation from Calcium Hydroxide
Recent research has demonstrated that calcium propan-2-olate can be formed through the reaction of calcium hydroxide with isopropanol:
Ca(OH)₂ + 2(CH₃)₂CHOH → Ca(OCH(CH₃)₂)₂ + 2H₂O
This transformation shows Arrhenius behavior with an apparent activation energy of 37 ± 6 kJ mol⁻¹ for calcium isopropoxide conversion. The process involves a pseudomorphic replacement where the alkoxide replaces the crystalline structure of calcium hydroxide along specific crystallographic directions while preserving the external hexagonal (platelike) morphology of the parent phase .
Studies have demonstrated that this transformation follows a 3D diffusion-controlled deceleratory advancement of the reaction front, consistent with an interface-coupled dissolution-precipitation replacement mechanism. The fractional conversion (α) can reach up to 0.04 under typical reaction conditions .
Metathesis Reactions
Another synthetic route involves metathesis reactions between calcium salts and alkali metal isopropoxides:
CaCl₂ + 2NaOCH(CH₃)₂ → Ca(OCH(CH₃)₂)₂ + 2NaCl
Reactions and Applications
Calcium propan-2-olate exhibits a rich chemistry that makes it valuable in various applications:
Hydrolysis and Carbonation Behavior
One of the most studied aspects of calcium propan-2-olate is its behavior upon exposure to water and carbon dioxide. When exposed to moisture, calcium propan-2-olate undergoes hydrolysis to form calcium hydroxide:
Ca(OCH(CH₃)₂)₂ + 2H₂O → Ca(OH)₂ + 2(CH₃)₂CHOH
Research has shown that when calcium hydroxide particles with different degrees of conversion into calcium isopropoxide (α up to 0.04) are exposed to air (20°C, 80% relative humidity), the presence of calcium isopropoxide significantly reduces the rate of transformation into cementing calcium carbonate. Additionally, calcium isopropoxide induces the formation of metastable vaterite, as opposed to stable calcite which forms in untransformed calcium hydroxide samples .
These observations have important implications in cultural heritage conservation using nanolimes (alcohol dispersions of calcium hydroxide nanoparticles), as the partial conversion to calcium alkoxides can hamper or delay the strengthening or consolidation effects of nanolimes.
Applications in Materials Science
Calcium propan-2-olate serves as a precursor in the synthesis of various calcium-containing materials, including:
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Calcium-based ceramics
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Catalysts for organic reactions
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Sol-gel precursors for calcium oxide materials
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Components in mixed-metal oxide systems
Organic Synthesis Applications
In organic synthesis, calcium propan-2-olate can function as:
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A base for deprotonation reactions
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A nucleophile in certain substitution reactions
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A catalyst or initiator for polymerization reactions
Research Findings on Structural and Kinetic Properties
Recent studies have provided valuable insights into the structural and kinetic properties of calcium propan-2-olate, particularly in the context of its formation from calcium hydroxide.
Kinetics of Formation from Calcium Hydroxide
Research on the conversion of calcium hydroxide to calcium propan-2-olate has revealed several important kinetic parameters. The reaction follows a deceleratory rate consistent with a 3D diffusion-controlled process. The activation energy for this transformation has been determined to be 37 ± 6 kJ mol⁻¹, which is higher than that observed for calcium ethoxide formation (29 ± 4 kJ mol⁻¹) .
The following table summarizes key kinetic parameters for the formation of calcium propan-2-olate from calcium hydroxide:
Parameter | Value |
---|---|
Activation Energy (Ea) | 37 ± 6 kJ mol⁻¹ |
Maximum Fractional Conversion (α) | Up to 0.04 |
Reaction Mechanism | 3D diffusion-controlled |
Morphological Preservation | Pseudomorphic replacement |
Structural Characteristics
High-resolution transmission electron microscopy analyses have provided insights into the structural transformation during calcium propan-2-olate formation. The alkoxide phase replaces the crystalline structure of calcium hydroxide along specific [hkl] directions while preserving the external hexagonal morphology. This process creates a unique structural arrangement that affects the compound's reactivity and stability .
Impact on Carbonation Processes
Studies on the carbonation behavior of partially transformed calcium hydroxide (containing calcium propan-2-olate) have revealed that:
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The rate of carbonation decreases significantly with increasing calcium propan-2-olate content
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The polymorphic outcome of carbonation changes, favoring metastable vaterite over stable calcite
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These effects can be observed even at relatively low conversion levels (α around 0.04)
These findings have significant implications for applications where controlled carbonation is desired, such as in cultural heritage conservation and certain materials processing techniques .
Parameter | Description |
---|---|
Signal Word | Danger |
Hazard Statements | H252-H314 (Self-heating in large quantities; causes severe skin burns and eye damage) |
Hazard Codes | C (Corrosive) |
Risk Codes | 34 |
Safety Statements | 26-36/37/39-45 |
Transport Information | UN 3205 4.2 / PGIII |
WGK Germany | 3 |
Safe handling of calcium propan-2-olate involves:
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Storing under inert atmosphere to prevent reaction with atmospheric moisture and carbon dioxide
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Avoiding contact with water and other protic solvents unless intended for reaction
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Using appropriate personal protective equipment including gloves, safety glasses, and lab coats
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Working in well-ventilated areas to manage any evolved vapors
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Having appropriate fire suppression equipment available, as the compound can be self-heating in large quantities
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